molecular formula C13H10N2O4 B13696809 2-Cyclopropyl-8-nitroquinoline-4-carboxylic Acid

2-Cyclopropyl-8-nitroquinoline-4-carboxylic Acid

Cat. No.: B13696809
M. Wt: 258.23 g/mol
InChI Key: SMJUZKLVTVSUTP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-8-nitroquinoline-4-carboxylic Acid is a nitroquinoline derivative designed for research and development applications, particularly in medicinal chemistry. It serves as a versatile chemical building block for constructing more complex molecules. Quinoline-4-carboxylic acids are a significant class of compounds associated with a broad spectrum of biological activities, including antibacterial properties . The 2-cyclopropyl substituent is a common feature in pharmacologically active compounds, and the nitro group at the 8-position offers a handle for further chemical modification, such as reduction to an amino group, to explore structure-activity relationships . Research into similar 2-substituted quinoline-4-carboxylic acid derivatives has shown promise in generating compounds with efficacy against various bacterial strains, including Staphylococcus aureus . The synthesis of such compounds often employs classic methods like the Gould-Jacobs reaction, which involves the thermal cyclization of an aniline derivative . This product is intended for use as a reference standard and a key intermediate in synthetic chemistry programs. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-cyclopropyl-8-nitroquinoline-4-carboxylic acid

InChI

InChI=1S/C13H10N2O4/c16-13(17)9-6-10(7-4-5-7)14-12-8(9)2-1-3-11(12)15(18)19/h1-3,6-7H,4-5H2,(H,16,17)

InChI Key

SMJUZKLVTVSUTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CC=C3[N+](=O)[O-])C(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Nitration at the 8-Position of Quinoline

Direct nitration of quinoline derivatives to introduce a nitro group at the 8-position is challenging due to competing reactions and potential decarboxylation. For example, attempts to nitrate fluoroquinolone nuclei with fuming nitric acid often result in nitration at undesired positions or decarboxylation of the carboxylic acid group.

A successful approach involves starting from appropriately substituted benzoic acid derivatives, such as 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. This acid chloride then undergoes condensation with ethyl 3-(N,N-dimethylamino)acrylate to form an acrylate intermediate, which can be further elaborated to the quinoline core bearing the nitro group at the 8-position.

Step Reagents/Conditions Outcome
1 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid + thionyl chloride in benzene, reflux Formation of 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride
2 Acid chloride + ethyl 3-(N,N-dimethylamino)acrylate Formation of ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate
3 Further cyclization and substitution steps Formation of 8-nitroquinoline nucleus

This method avoids harsh nitration conditions directly on the quinoline, thereby minimizing side reactions.

Introduction of the Cyclopropyl Group at Position 2

The cyclopropyl substituent at position 2 is typically introduced by nucleophilic substitution or via cyclopropanation reactions on appropriate precursors. One reported method involves nucleophilic aromatic substitution of a 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate with cyclopropylamine or other primary amines to install the cyclopropyl group.

Alternatively, cyclopropanation of vinyl-substituted pyrimidines using nitrogen ylides has been demonstrated in related systems, which can be adapted for quinoline derivatives. This involves reacting the vinyl precursor with a nitrogen ylide generated from tert-butyl bromoacetate and a base such as DABCO, yielding the cyclopropane ring in good yields.

Method Key Reagents/Conditions Yield/Notes
Nucleophilic substitution 7-chloro-quinoline derivative + cyclopropylamine, aqueous medium, mild heating Improved yields, regioselective substitution at C-7
Nitrogen ylide cyclopropanation Vinyl precursor + nitrogen ylide (from tert-butyl bromoacetate and DABCO) Efficient cyclopropanation, moderate to good yields

Formation and Retention of the Carboxylic Acid at Position 4

The carboxylic acid group at position 4 is often introduced early in the synthesis, commonly as a 3-carboxylic acid on the quinoline or its precursor. The acid functionality may be activated by conversion to acid chlorides using reagents like thionyl chloride to facilitate further reactions such as amide formation or cyclizations.

Recrystallization and purification steps are critical to isolate the acid in high purity. For example, dissolving the product in hot dilute hydrochloric acid followed by ethanol addition and cooling yields the pure acid as a crystalline solid.

Step Reagents/Conditions Outcome
Acid activation Carboxylic acid + thionyl chloride, reflux Formation of acid chloride
Purification Hot 10% HCl solution + ethanol, cooling Crystallization of pure acid

Summary Table of Preparation Steps

Step Number Transformation Reagents/Conditions Key Notes
1 Nitration of benzoic acid derivative Fuming nitric acid (direct nitration often fails) or via nitro-substituted acid chloride intermediates Avoids direct harsh nitration on quinoline
2 Acid chloride formation Thionyl chloride in benzene, reflux Activates acid for further reactions
3 Formation of acrylate intermediate Ethyl 3-(N,N-dimethylamino)acrylate Precursor to quinoline nucleus
4 Cyclopropyl group introduction Nucleophilic substitution or nitrogen ylide cyclopropanation Regioselective substitution or cyclopropanation
5 Purification and crystallization Hot HCl solution, ethanol, cooling Obtains pure carboxylic acid compound

Research Findings and Yields

  • The nitration step via acid chloride intermediates provides better regioselectivity and avoids decarboxylation, which is common in direct nitration attempts.
  • Nucleophilic aromatic substitution with cyclopropylamine under aqueous conditions yields the desired cyclopropyl-substituted quinolines in improved yields compared to previous harsh conditions involving solvents like dimethylformamide or dimethyl sulfoxide.
  • Cyclopropanation via nitrogen ylides is a novel and efficient method for installing cyclopropyl groups in related heterocycles, yielding up to 58% in three steps from pyrimidine precursors, suggesting potential adaptation for quinoline systems.
  • Purification by recrystallization from acidic aqueous ethanol solutions yields crystalline products with melting points consistent with high purity.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. For example, treatment with methanol in the presence of sulfuric acid yields the corresponding methyl ester. This reaction is critical for modifying solubility and bioavailability in drug development.

Key Conditions :

  • Reagents: Alcohol (e.g., methanol) + acid catalyst (H₂SO₄)

  • Temperature: Reflux

  • Yield: Typically >80%

Anhydride Formation

The carboxylic acid can be converted to its anhydride using triphenylphosphine oxide (TPPO) and oxalyl chloride ((COCl)₂). Optimized conditions from recent studies include:

SolventTPPO (equiv)(COCl)₂ (equiv)Time (h)Yield (%)
CH₃CN11.3193
CH₂Cl₂11.3189

This method is efficient for synthesizing reactive intermediates for further derivatization .

Nucleophilic Aromatic Substitution

The nitro group at position 8 activates the quinoline ring for nucleophilic substitution. For example:

  • Reaction with thiobenzohydrazides in the presence of triethylamine displaces chloride (in analogous compounds) to form thiadiazinoquinoline derivatives .

  • Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) produces 8-amino derivatives, which serve as intermediates for bioactivity studies .

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in medicinal chemistry. For instance:

  • Coupling with cyclic amines (e.g., piperazine) using EDCl/HOBt yields derivatives with enhanced antibacterial activity .

Structure-Activity Data :

DerivativeMIC against S. aureus (μg/mL)MIC against E. coli (μg/mL)
5a 64128
5a4 64>128

Bioactivation via Nitroreduction

The nitro group undergoes enzymatic reduction by type 1 nitroreductases (NTRs) in Trypanosoma and Leishmania, generating reactive intermediates that exhibit antitrypanosomal activity .

Key Findings :

  • Derivative 12 (6-bromo-substituted) shows EC₅₀ = 12 nM against T. brucei .

  • Electrochemical reduction potential: E° = −0.37 V/NHE .

Comparative Reactivity Insights

  • Cyclopropyl Effect : The cyclopropyl group at position 2 enhances steric stability and influences electronic properties, directing electrophiles to specific ring positions .

  • Nitro Group : Acts as a strong electron-withdrawing group, facilitating both nucleophilic substitution and reduction .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline-4-Carboxylic Acid Derivatives

Compound Name (Catalog ID) Substituents Functional Groups Key Properties/Effects
This compound (SY266956) Cyclopropyl (C2), Nitro (C8) Nitro, Carboxylic Acid High electron-withdrawing effect enhances acidity; potential antibacterial activity
2-Cyclopropyl-8-methoxyquinoline-4-carboxylic Acid (SY266964) Cyclopropyl (C2), Methoxy (C8) Methoxy, Carboxylic Acid Methoxy (electron-donating) reduces acidity; may improve metabolic stability
2-Cyclopropyl-5,7-difluoroquinoline-4-carboxylic Acid (SY266957) Cyclopropyl (C2), F (C5, C7) Fluoro, Carboxylic Acid Fluorine increases lipophilicity and membrane permeability
2-Cyclopropyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid (SY266954) Cyclopropyl (C2), -OCF3 (C8) Trifluoromethoxy, Carboxylic Acid -OCF3 enhances metabolic resistance and bioavailability
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8) Cl (C2), Methyl (C6) Chloro, Carboxylic Acid Pyrimidine core (vs. quinoline) reduces aromaticity; potential agrochemical applications

Key Research Findings

  • Electron Effects : The nitro group in the target compound increases the acidity of the carboxylic acid (pKa ~2–3) compared to methoxy (pKa ~4–5) or trifluoromethoxy analogs, which may enhance binding to target proteins in antibacterial applications .
  • Biological Activity: Nitro-substituted quinolines often exhibit stronger antibacterial activity than methoxy or halogenated analogs due to their ability to disrupt DNA gyrase . However, methoxy derivatives like SY266964 may have improved pharmacokinetic profiles due to reduced metabolic degradation .

Limitations and Contradictions

  • Data Gaps: Exact physicochemical data (e.g., boiling point, density) for this compound are unavailable, limiting direct comparisons .
  • Contradictory Substituent Effects: While nitro groups enhance antibacterial activity, they may also increase toxicity or reduce solubility, as seen in some fluoroquinolone studies .

Biological Activity

2-Cyclopropyl-8-nitroquinoline-4-carboxylic acid (CPCNQCA) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

  • Molecular Formula : C12H10N2O4
  • Molecular Weight : 246.22 g/mol
  • IUPAC Name : this compound

CPCNQCA's biological activity is attributed to its ability to interact with various molecular targets within cells. The nitro group is known to undergo reduction in biological systems, potentially leading to the generation of reactive intermediates that can affect cellular processes. This compound may inhibit specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

CPCNQCA has been studied for its antimicrobial properties against various pathogens. A recent study indicated that it exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria were found to be lower than those of commonly used antibiotics, suggesting a promising alternative for treating resistant strains.

Microorganism MIC (µg/mL) Comparison
Staphylococcus aureus8Lower than ampicillin
Bacillus subtilis16Comparable to gentamicin
Escherichia coli32Higher than ciprofloxacin

Anticancer Activity

The anticancer potential of CPCNQCA has been evaluated in various cancer cell lines, including human breast cancer (MCF-7) and colon cancer (HCT-116). In vitro assays demonstrated that CPCNQCA induces apoptosis in these cell lines, with IC50 values indicating effective cytotoxicity.

Cell Line IC50 (µM) Effect
MCF-715Induces apoptosis
HCT-11620Significant cytotoxicity

Case Studies

  • Study on Antimicrobial Resistance : A study by Huddara et al. highlighted the effectiveness of CPCNQCA against antibiotic-resistant strains of Staphylococcus aureus. The compound showed a unique mechanism that disrupts bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .
  • Anticancer Research : In a study published in the Journal of Medicinal Chemistry, CPCNQCA was tested against multiple cancer cell lines. The results indicated that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

Q & A

Q. How to optimize reaction yields while minimizing by-products in multi-step synthesis?

  • Methodological Answer : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). For nitration, optimize mixed-acid ratios (H2_2SO4_4/HNO3_3) to minimize di-nitration by-products. Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate) before proceeding to subsequent steps .

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